![molecular formula C51H33N3 B14225188 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine CAS No. 792924-35-7](/img/structure/B14225188.png)
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three phenyl groups, each further substituted with naphthyl groups. Its intricate structure makes it a valuable material in organic electronics and optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclotrimerization of nitriles in the presence of a suitable catalyst. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and tailored to the capabilities of the manufacturing facility.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenyl or naphthyl rings.
Scientific Research Applications
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electronic properties
Mechanism of Action
The mechanism by which 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine exerts its effects involves interactions with various molecular targets. Its triazine core can participate in electron transfer processes, while the phenyl and naphthyl groups can engage in π-π stacking interactions. These properties make it an effective material in electronic applications, where it can facilitate charge transport and improve device performance .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-Tris[2-naphthyl(phenyl)amino]triphenylamine: Known for its use in OLEDs as a hole transport material.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another compound used in organic electronics.
Uniqueness
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine stands out due to its triazine core, which provides unique electronic properties not found in similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry .
Properties
CAS No. |
792924-35-7 |
|---|---|
Molecular Formula |
C51H33N3 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
2,4,6-tris(4-naphthalen-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N3/c1-4-10-43-31-46(28-19-34(43)7-1)37-13-22-40(23-14-37)49-52-50(41-24-15-38(16-25-41)47-29-20-35-8-2-5-11-44(35)32-47)54-51(53-49)42-26-17-39(18-27-42)48-30-21-36-9-3-6-12-45(36)33-48/h1-33H |
InChI Key |
DNFJJAGXAJRIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6)C8=CC=C(C=C8)C9=CC1=CC=CC=C1C=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



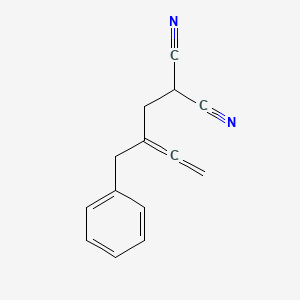
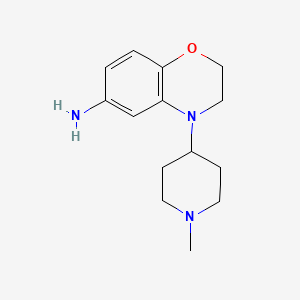
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
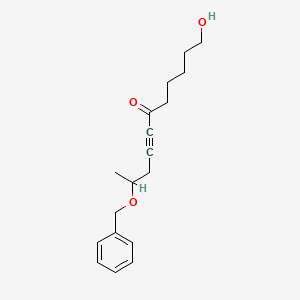
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
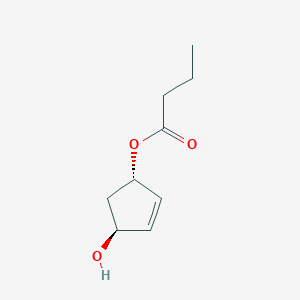
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)

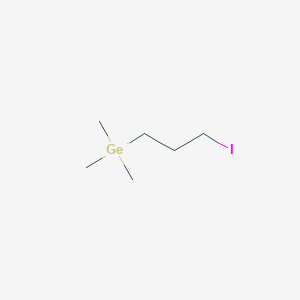
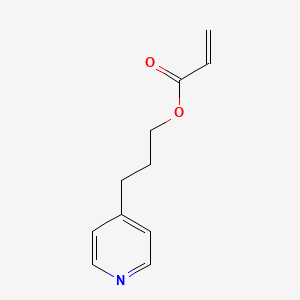
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
